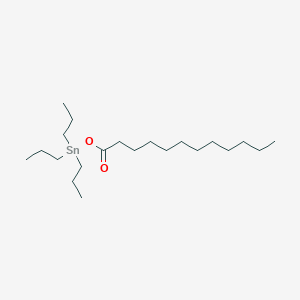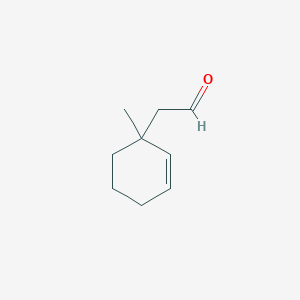![molecular formula C25H39BrO B14609504 {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene CAS No. 60789-57-3](/img/structure/B14609504.png)
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene is a chemical compound with the molecular formula C₂₅H₃₉BrO It is characterized by the presence of a bromine atom attached to an octadec-5-yn-1-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene typically involves the following steps:
Formation of the Octadec-5-yn-1-yl Group: This can be achieved through the alkylation of an appropriate alkyne precursor.
Oxy-Methyl Linkage Formation: The final step involves the reaction of the brominated octadec-5-yn-1-yl group with benzyl alcohol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and benzene moieties.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the de-brominated hydrocarbon.
Substitution: Products vary depending on the nucleophile used, such as azides or nitriles.
Aplicaciones Científicas De Investigación
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene involves its interaction with molecular targets through its bromine and alkyne groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo substitution and addition reactions, influencing cellular processes and molecular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromine atom and an ether linkage.
Positronium hydride: An exotic molecule with a bromine atom, though structurally different.
Propiedades
Número CAS |
60789-57-3 |
|---|---|
Fórmula molecular |
C25H39BrO |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
18-bromooctadec-5-ynoxymethylbenzene |
InChI |
InChI=1S/C25H39BrO/c26-22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27-24-25-20-16-15-17-21-25/h15-17,20-21H,1-7,9,11-14,18-19,22-24H2 |
Clave InChI |
NFEGLIROTPMYNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCC#CCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)



![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)



![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
